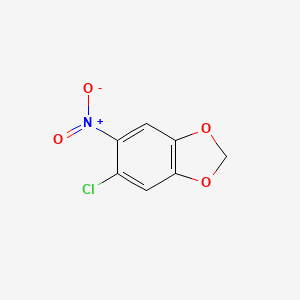
5-Chloro-6-nitro-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-nitro-1,3-benzodioxole: is an organic compound with the molecular formula C7H4ClNO4 and a molecular weight of 201.57 g/mol It is characterized by a benzodioxole ring substituted with a chlorine atom at the 5-position and a nitro group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-nitro-1,3-benzodioxole typically involves the nitration of 5-chloro-1,3-benzodioxole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: 5-Chloro-6-nitro-1,3-benzodioxole can undergo reduction reactions to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: 5-Chloro-6-amino-1,3-benzodioxole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-6-nitro-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Chloro-6-nitro-1,3-benzodioxole and its derivatives depends on their specific applications. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
5-Chloro-1,3-benzodioxole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1,3-benzodioxole:
5-Chloro-6-amino-1,3-benzodioxole: The amino derivative formed through the reduction of 5-Chloro-6-nitro-1,3-benzodioxole.
Uniqueness: this compound is unique due to the presence of both chlorine and nitro substituents on the benzodioxole ring.
Propriétés
IUPAC Name |
5-chloro-6-nitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDKDQSLKYJHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














